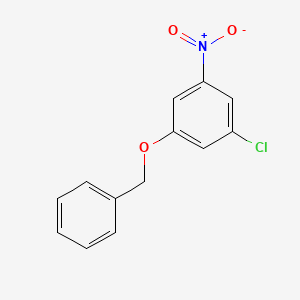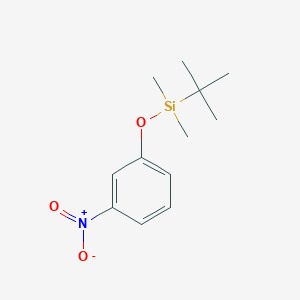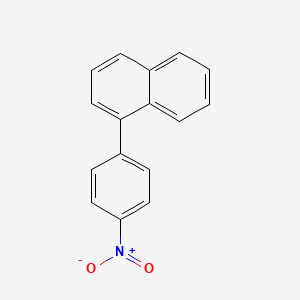
tert-Butyldimethyl(4-nitrophenoxy)silane
概要
説明
tert-Butyldimethyl(4-nitrophenoxy)silane is an organosilicon compound with the molecular formula C12H19NO3Si It is characterized by the presence of a tert-butyl group, two methyl groups, and a 4-nitrophenoxy group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl(4-nitrophenoxy)silane can be synthesized through a reaction involving tert-butylchlorodimethylsilane and 4-nitrophenol. The reaction typically takes place in an anhydrous solvent such as dimethylformamide (DMF) with the presence of a base like imidazole. The reaction mixture is stirred at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
tert-Butyldimethyl(4-nitrophenoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the 4-nitrophenoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and 4-nitrophenol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Hydrolysis Conditions: Hydrolysis reactions typically occur under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted silanes.
Hydrolysis Products: The primary products of hydrolysis are silanols and 4-nitrophenol.
科学的研究の応用
tert-Butyldimethyl(4-nitrophenoxy)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
作用機序
The mechanism of action of tert-Butyldimethyl(4-nitrophenoxy)silane involves its interaction with various molecular targets. In enzyme kinetics studies, the compound acts as a substrate for enzymes like silicatein-α. The enzyme catalyzes the hydrolysis of the compound, leading to the formation of silanols and 4-nitrophenol. This reaction can be monitored spectrophotometrically to determine enzyme activity and kinetic parameters .
類似化合物との比較
Similar Compounds
tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane: This compound is similar in structure but has a methyl group at the 2-position of the phenoxy ring instead of a hydrogen atom.
tert-Butyldimethyl(4-cyanophenoxy)silane: This compound has a cyano group at the 4-position of the phenoxy ring instead of a nitro group.
Uniqueness
tert-Butyldimethyl(4-nitrophenoxy)silane is unique due to the presence of the nitro group, which imparts distinct electronic properties to the compound. This makes it particularly useful in spectrophotometric assays and other applications where electronic effects play a crucial role .
特性
IUPAC Name |
tert-butyl-dimethyl-(4-nitrophenoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYYGDGBSMJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














